molecular formula C10H7NO2S B1309446 5-pyridin-3-ylthiophene-2-carboxylic Acid CAS No. 278803-20-6

5-pyridin-3-ylthiophene-2-carboxylic Acid

Cat. No. B1309446
CAS RN: 278803-20-6
M. Wt: 205.23 g/mol
InChI Key: HENDYXUZFUWIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-pyridin-3-ylthiophene-2-carboxylic Acid, is a chemical entity that appears to be related to various research areas, including organic synthesis, coordination chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of a pyridine derivative through the condensation of an equimolar mixture involving a thiophene derivative, malononitrile, and sodium hydroxide . Similarly, pyridine betaines were synthesized from reactions involving arylpropynals, substituted pyridines, and malonic acid . These methods suggest that the synthesis of 5-pyridin-3-ylthiophene-2-carboxylic Acid could potentially be achieved through similar condensation reactions, utilizing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic methods, including Mass ESI-HRMS, 1H and 13C NMR, and X-ray single crystal analysis . For instance, a pyridine-carbonitrile compound was found to crystallize in the orthorhombic space group, with specific dihedral angles between the planes of the pyridine ring and the thiophene ring . These techniques could be applied to determine the molecular structure of 5-pyridin-3-ylthiophene-2-carboxylic Acid, providing insights into its geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be complex, as seen in the formation of pyridine betaines instead of the expected pent-2-en-4-ynoic acids . Additionally, the protonation of substituted thiophenes has been studied, revealing insights into substituent effects and interactions between functional groups . These findings suggest that 5-pyridin-3-ylthiophene-2-carboxylic Acid may also exhibit interesting reactivity, particularly in the presence of various reagents or under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through their coordination chemistry and interactions in the solid state. For example, multidimensional Co(II)-complexes derived from a related pyridine-carboxylic acid showed diverse structures and magnetic properties . Other metal-organic frameworks based on a similar pyridine-carboxylic acid ligand exhibited unique topologies and fluorescence properties . These studies indicate that 5-pyridin-3-ylthiophene-2-carboxylic Acid could potentially form coordination complexes with interesting physical properties, such as luminescence or catalytic activity, as seen in other coordination polymers .

Scientific Research Applications

Influence on Electronic Systems of Ligands

Research into the influence of metals on the electronic systems of biologically important molecules, including 3-pyridine carboxylic acids, underscores the significance of 5-Pyridin-3-ylthiophene-2-carboxylic Acid in understanding ligand-metal interactions. These studies utilize various spectroscopic techniques to examine how metals perturb the electronic systems of ligands, providing insights crucial for the development of complex compounds and their interactions with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).

Acidity Studies in Zeolites and Catalysts

The acidity of zeolites and related catalysts, crucial for various chemical reactions, has been studied through nuclear magnetic resonance techniques. These studies, which could involve compounds like 5-Pyridin-3-ylthiophene-2-carboxylic Acid, help in determining the total concentration of protons and understanding the dynamics of acidic protons in catalytic processes (Pfeifer, Freude, & Hunger, 1985).

Chemistry and Properties of Pyridine Derivatives

The chemistry and properties of pyridine derivatives, including those related to 5-Pyridin-3-ylthiophene-2-carboxylic Acid, have been extensively reviewed. These reviews cover preparation procedures, properties of organic compounds, and their various protonated or deprotonated forms, highlighting the compound's versatility in forming complex structures with significant biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Development of Bioactive Compounds

The synthesis and study of bioactive compounds, potentially including 5-Pyridin-3-ylthiophene-2-carboxylic Acid derivatives, emphasize the compound's role in the development of novel central nervous system (CNS) acting drugs. These compounds, through their structural diversity and biological activities, offer a foundation for exploring new therapeutic avenues (Saganuwan, 2017).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

5-pyridin-3-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENDYXUZFUWIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406257
Record name 5-pyridin-3-ylthiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

278803-20-6
Record name 5-pyridin-3-ylthiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.